Trifluoromethane

Overview

Description

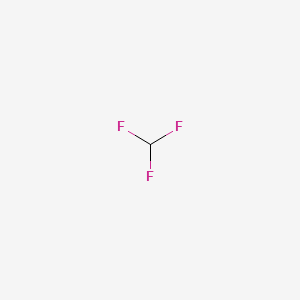

Trifluoromethane, also known as fluoroform, is a chemical compound with the formula CHF₃. It belongs to the class of haloforms, which are compounds with the general formula CHX₃, where X is a halogen. This compound is a colorless, non-flammable gas with a slightly sweet odor. It is primarily used in organic synthesis and as a refrigerant. Despite its utility, it is also a potent greenhouse gas with a global warming potential significantly higher than carbon dioxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethane can be synthesized through several methods. One common method involves the reaction of chloroform (CHCl₃) with hydrogen fluoride (HF): [ \text{CHCl}_3 + 3 \text{HF} \rightarrow \text{CHF}_3 + 3 \text{HCl} ] This reaction typically occurs at elevated temperatures and in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often involves the over-fluorination of chloroform during the synthesis of chlorodifluoromethane (HCFC-22). This process generates this compound as a by-product . The reaction conditions include high temperatures and the use of hydrogen fluoride as a fluorinating agent.

Chemical Reactions Analysis

Types of Reactions: Trifluoromethane undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the trifluoromethyl group is introduced into organic molecules.

Oxidation and Reduction Reactions: It can be involved in oxidation and reduction processes, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium trifluoroacetate and trifluoromethyltrimethylsilane are commonly used in these reactions.

Catalysts: Copper and palladium catalysts are often employed to facilitate these reactions.

Major Products: The major products of these reactions include trifluoromethylated aromatic and aliphatic compounds, which are valuable in pharmaceuticals and agrochemicals .

Scientific Research Applications

Semiconductor Manufacturing

Trifluoromethane is extensively used in the semiconductor industry as an etching agent. It plays a crucial role in the plasma etching of silicon oxide and silicon nitride, which are essential materials in microelectronics. The compound's high density, low reactivity, and compatibility with various substrates make it an ideal choice for these processes .

Benefits of Using this compound:

- High selectivity : It allows for precise etching with minimal damage to underlying materials.

- Low environmental impact : Compared to other etching gases, it has a lower global warming potential, making it a more sustainable option .

Refrigeration

This compound is utilized as a refrigerant in various cooling systems. Its low boiling point and relatively inert nature contribute to its effectiveness in industrial refrigeration applications. It serves as an alternative to traditional refrigerants with higher global warming potentials .

Fire Suppression Systems

Due to its non-toxic and non-corrosive characteristics, this compound is employed as a flooding agent in fire suppression systems, particularly in environments housing sensitive electronic equipment. Its ability to extinguish fires without leaving harmful residues is a significant advantage .

Organic Synthesis

This compound serves as a versatile fluorinating agent in organic chemistry. It is used to introduce trifluoromethyl groups into organic molecules, enhancing their lipophilicity and stability. Recent studies have demonstrated its application in synthesizing novel compounds with potential pharmaceutical benefits .

Example Case Studies:

- Synthesis of Antimicrobial Agents : Researchers have synthesized urea derivatives containing trifluoromethyl groups under mild conditions to enhance their biological activity against microbial strains .

- Defluorosilylation Reactions : A study highlighted the room-temperature defluorosilylation of this compound using silyl lithium reagents, producing valuable difluoromethyl building blocks for pharmaceuticals .

Agrochemical Development

Trifluoromethylpyridine derivatives are increasingly used in agrochemicals for pest control. The introduction of trifluoromethyl groups into pesticide formulations has been shown to improve efficacy and stability, leading to the development of new agrochemical products that protect crops from pests .

Environmental Considerations

Despite its utility, this compound is recognized as a potent greenhouse gas with significant global warming potential. Regulatory efforts are underway to manage its emissions and promote the development of more environmentally friendly alternatives .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Semiconductor | Plasma etching of silicon compounds | High selectivity, low environmental impact |

| Refrigeration | Industrial cooling systems | Low boiling point, inertness |

| Fire Suppression | Flooding agent for electronic equipment | Non-toxic, leaves no residue |

| Organic Chemistry | Fluorination for drug synthesis | Enhances stability and biological activity |

| Agrochemicals | Development of trifluoromethylpyridine derivatives | Improved efficacy in pest control |

Mechanism of Action

The mechanism of action of trifluoromethane involves its ability to introduce the trifluoromethyl group into organic molecules. This group is highly electronegative and can significantly alter the chemical and physical properties of the molecules it is attached to.

Comparison with Similar Compounds

- Fluoromethane (CH₃F)

- Difluoromethane (CH₂F₂)

- Tetrafluoromethane (CF₄)

- Chloroform (CHCl₃)

- Bromoform (CHBr₃)

- Iodoform (CHI₃)

Comparison: Trifluoromethane is unique due to its three fluorine atoms, which impart high electronegativity and stability. Compared to fluoromethane and difluoromethane, this compound has a higher boiling point and greater chemical stability. Unlike chloroform, bromoform, and iodoform, this compound is non-flammable and has a lower toxicity .

Biological Activity

Trifluoromethane, also known as HFC-23 or CHF₃, is a fluorinated hydrocarbon with significant implications in both environmental and biological contexts. This article explores its biological activity, particularly focusing on its effects in pharmacology and toxicology, supported by relevant case studies and research findings.

This compound is characterized by its trifluoromethyl group (-CF₃), which imparts unique chemical properties that influence its biological interactions. The electronegativity of fluorine leads to strong electron-withdrawing effects, making compounds containing the trifluoromethyl group more lipophilic and potentially enhancing their biological activity.

Anti-Cancer Activity

Recent studies have demonstrated that the incorporation of the trifluoromethyl group can significantly enhance the anti-cancer properties of certain compounds. For example, a study synthesized a series of 4-(trifluoromethyl)isoxazoles and evaluated their anti-cancer activities against various human cancer cell lines including MCF-7 (breast cancer), 4T1 (breast cancer), and PC-3 (prostate cancer) cells. The lead compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited an IC₅₀ value of 2.63 μM against MCF-7 cells, indicating potent anti-cancer activity compared to its non-trifluoromethylated analogue which had an IC₅₀ of 19.72 μM .

Table 1: Anti-Cancer Activity of Trifluoromethylated Isoxazoles

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 2g | MCF-7 | 2.63 |

| 5 | MCF-7 | 3.09 |

| 14 | MCF-7 | 19.72 |

The study further elucidated the mechanism of action through apoptosis induction and cell cycle analysis, suggesting that the trifluoromethyl group plays a critical role in enhancing the therapeutic efficacy of these compounds .

Pharmacological Implications

The trifluoromethyl group has been associated with improved pharmacological profiles in various drugs. For instance, studies indicate that drugs containing this moiety can exhibit increased potency in inhibiting serotonin uptake and enhancing interactions with target proteins due to favorable hydrogen bonding .

Table 2: Pharmacological Effects of Trifluoromethylated Compounds

| Drug Class | Effect | Reference |

|---|---|---|

| Antidepressants | Increased serotonin uptake inhibition | |

| Antiviral agents | Enhanced reverse transcriptase inhibition |

Toxicological Studies

While this compound has promising biological activities, it is essential to consider its toxicological profile. Research conducted by the EPA indicated that exposure to high concentrations of this compound did not result in significant clinical abnormalities or mortality in test subjects. However, minor biological changes were noted at elevated levels, suggesting a need for caution in its application .

Table 3: Toxicological Findings on this compound Exposure

| Concentration (ppm) | Observations |

|---|---|

| 0 | No adverse effects |

| 5000 | Minor increase in triglycerides |

| 15000 | No significant changes observed |

| 50000 | Increase in serum alanine transferase activity |

Case Studies and Applications

A notable case study involved the evaluation of this compound's neurobehavioral effects in humans. The findings suggested that while acute exposure may not lead to severe outcomes, long-term effects remain inadequately studied . This highlights the importance of ongoing research to fully understand both therapeutic potentials and risks associated with this compound.

Q & A

Basic Research Questions

Q. What experimental techniques are used to analyze weak intermolecular interactions in trifluoromethane derivatives?

To investigate weak interactions (e.g., C–H⋯F, C–F⋯π), researchers employ:

- X-ray crystallography : Resolves crystal structures to identify geometric parameters (e.g., bond distances, angles) and intermolecular motifs .

- PIXEL method : Quantifies lattice energy contributions (Coulombic, polarization, dispersion, repulsion) for molecular pairs in crystal packing .

- Spectroscopic methods : FTIR and NMR verify molecular purity and conformational changes post-synthesis .

- Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions in solid-state studies .

Q. How can electrostatic and dispersive contributions to crystal lattice energy be distinguished?

The PIXEL method decomposes lattice energy into four components:

Q. What thermodynamic models are critical for designing experiments involving this compound?

The Penoncello-Jacobsen equation of state (EOS) accurately predicts this compound’s thermodynamic properties (118–475 K, up to 120 MPa) for phase behavior and heat capacity calculations . NIST’s thermochemical data (e.g., entropy, vapor pressure) are essential for calibrating experimental setups .

Advanced Research Questions

Q. How can contradictions between experimental and computational combustion data be resolved?

In laminar burning velocity studies, discrepancies arise from incomplete kinetic models. A hybrid approach is recommended:

- Sensitivity analysis : Identify rate-limiting steps (e.g., CHF₃ decomposition pathways) .

- Parameter adjustment : Refine kinetic parameters (e.g., ) using shock tube or flame speed data .

- Flux analysis : Map dominant reaction pathways under varying dilution conditions (e.g., N₂ vs. CO₂) .

Q. How does trifluoromethyl (-CF₃) substitution alter molecular conformation and crystal packing?

- Conformational changes : Replacing N–H with –CF₃ induces steric strain, shifting cis → trans geometries (e.g., NM11 vs. YEGLAX derivatives) .

- Packing stabilization : Weak C–H⋯F–C(sp³) interactions (ΔG ≈ 5–9 kJ/mol) and C(sp³)–F⋯F–C(sp³) contacts dominate in –CF₃-substituted crystals, contributing 20–30% electrostatic energy .

- Synergistic effects : Cooperative π–π stacking and C–H⋯OQC interactions enhance lattice stability (e.g., NM10 motifs) .

Q. What strategies address low reproducibility in synthesizing this compound derivatives for crystallization?

- Purification : Column chromatography (hexane/ethyl acetate gradient) removes impurities, yielding solid products after freeze crystallization .

- Solvent selection : Slow evaporation from chloroform/hexane mixtures produces high-quality single crystals for X-ray studies .

- Conformational control : Intramolecular C–H⋯OQC hydrogen bonds stabilize desired geometries pre-crystallization .

Q. Data Contradiction Analysis

Q. Why do electrostatic contributions vary across similar C–H⋯F interactions in crystal structures?

Variations arise from:

- Directionality : Shorter C–H⋯F distances (e.g., 2.2 Å vs. 2.6 Å) increase Coulombic contributions by 10–15% .

- Electron density polarization : Fluorine’s electronegativity enhances electrostatic stabilization in –CF₃ groups, confirmed via charge density analysis .

- Molecular environment : Competing interactions (e.g., π–π stacking) reduce net electrostatic effects in crowded motifs .

Properties

IUPAC Name |

fluoroform | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDWGBQVDMORPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF3 | |

| Record name | TRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLUOROMETHANE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96343-35-0 | |

| Record name | Methane, trifluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96343-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0026410 | |

| Record name | Trifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.014 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trifluoromethane is a colorless nonflammable gas. It is shipped as a liquid under pressure. It may be narcotic in high concentrations. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used as a refrigerant., Trifluoromethane, refrigerated liquid appears as a colorless odorless gas. Heavier than air. Contact may irritate mucous membranes. May asphyxiate by displacing air. Contact may cause frost bite. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless, odorless gas or liquefied gas; [HSDB], ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS. | |

| Record name | TRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLUOROMETHANE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-82.0 °C, -84.4 °C | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 4.09X10+3 mg/L at 25 °C, Very soluble in ethanol; soluble in acetone, benzene; slightly soluble in chloroform, 75 mL/100 mL water, 500 mL/100 mL alcohol, Solubility in water: none | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.673 g/cu cm at 25 °C (pressure > 1 atm), Density: 1.935 (solid); critical density: 0.516. Chemically very inert. Stable up to 1150 °C, Relative density (water = 1): 1.44 | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.4 | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

35300.0 [mmHg], 3.53X10+4 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, kPa at 20 °C: 4000 | |

| Record name | Trifluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas, Liquefied gas | |

CAS No. |

75-46-7 | |

| Record name | TRIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4701 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLUOROMETHANE, REFRIGERATED LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROFORM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ51L9A260 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-155.18 °C, -155 °C | |

| Record name | TRIFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.